Iodoform
Overview
Description
It is a pale yellow, crystalline, and volatile substance with a distinctive odor often associated with hospitals due to its historical use as a disinfectant . Iodoform has been used in various medical and industrial applications due to its antiseptic properties.
Mechanism of Action
Target of Action
Iodoform, an organoiodine compound with the formula CHI3, is primarily used for its antimicrobial properties . It is commonly found in disinfectants and is used for veterinary purposes . It has also been used in dental paste and root canal filling materials due to its radiopacity . The primary targets of this compound are bacterial proteins .
Mode of Action
The exact mechanism of action of this compound remains unclear. It is proposed that this compound releases iodine, which denatures bacterial proteins by oxidation . This antimicrobial action is particularly effective against E. coli .
Biochemical Pathways
It is known that this compound exhibits antibacterial activities after topical application . It exerts an antibacterial effect 3 hours after the start of bacterial growth and maintains strong antibacterial effectiveness .
Pharmacokinetics
It is known that this compound is relatively water-insoluble . It is soluble in fatty acids and decomposes, releasing iodine in a nascent state (96.7% of iodine) when in contact with secretions or endodontic infections .
Result of Action
This compound exhibits antibacterial activities after topical application . In a comparative study of wound dressing agents, this compound gauze exerted an antibacterial effect 3 hours after the start of bacterial growth and subsequently maintained strong antibacterial effectiveness . A study demonstrated that direct and indirect exposure to high concentrations of this compound induces a cytotoxic effect on cultures of macrophages and epithelial cells in vitro, while cell proliferation was enhanced at low concentrations of this compound .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the release of iodine from this compound can be triggered by contact with secretions or endodontic infections . .
Biochemical Analysis
Biochemical Properties
Iodoform interacts with various biomolecules in biochemical reactions. The reaction of iodine, a base, and a methyl ketone gives a yellow precipitate of this compound along with an “antiseptic” smell . This reaction is used to identify the presence of certain carbonyl compounds and alcohols .
Cellular Effects
This compound has been shown to cause significant changes in hematological and biochemical parameters in common carp (Cyprinus carpio), a model organism . It influences cell function by causing alterations in hepatocyte and cell counts .
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of iodine and a base with a methyl ketone to form this compound . This reaction involves the formation of an enolate ion, displacement of an iodide ion from the iodine molecule, and the reformation of the carbonyl group .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. For example, in a study on common carp, acute toxicity was monitored for 96 hours . The study found that this compound was statistically more damaging compared to chloroform .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the study on common carp, fish specimens were exposed to various concentrations of this compound based on LD50 values . Higher concentrations of this compound resulted in increased alanine aminotransferase (ALT) secretion, suggesting liver damage .
Metabolic Pathways
The this compound test indicates that it reacts with certain carbonyl compounds and alcohols, suggesting that it may be involved in the metabolism of these compounds .
Transport and Distribution
Its ability to cause changes in hematological and biochemical parameters suggests that it can be transported and distributed within organisms .
Subcellular Localization
Its ability to react with certain carbonyl compounds and alcohols suggests that it may interact with these compounds at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodoform can be synthesized through the haloform reaction, which involves the reaction of iodine with ethanol or acetone in the presence of an alkali such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) . The reaction proceeds as follows:
-
From Ethanol:
- Sodium hydroxide reacts with iodine to form sodium hypoiodite.
2NaOH+I2→NaOI+NaI+H2O
- Sodium hypoiodite oxidizes ethanol to ethanal.
CH3CH2OH+NaOI→CH3CHO+NaI+H2O
- Ethanal undergoes iodination to form triiodoethanal.
CH3CHO+3NaOI→I3CCHO+3NaOH
- Triiodoethanal undergoes hydrolysis to give this compound.
I3CCHO+NaOH→CHI3+HCOONa
- Sodium hydroxide reacts with iodine to form sodium hypoiodite.
-
From Acetone:
- Sodium hydroxide reacts with iodine to form sodium hypoiodite.
- Acetone undergoes iodination to form triiodoacetone.
CH3COCH3+3NaOI→I3CCOCH3+3NaOH
- Triiodoacetone undergoes hydrolysis to yield this compound.
I3CCOCH3+NaOH→CHI3+CH3COONa
Industrial Production Methods: Industrial production of this compound typically involves the electrolysis of aqueous solutions containing acetone, inorganic iodides, and sodium carbonate .
Chemical Reactions Analysis
Iodoform undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and iodine when treated with aqueous silver nitrate.
Reduction: When treated with powdered elemental silver, this compound is reduced to produce acetylene.
Common Reagents and Conditions:
Oxidation: Aqueous silver nitrate.
Reduction: Powdered elemental silver.
Substitution: Alcoholic potash and primary amines.
Major Products Formed:
Oxidation: Carbon dioxide and iodine.
Reduction: Acetylene.
Substitution: Carbylamines.
Scientific Research Applications
Iodoform has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
. Similar compounds include:
- Chloroform (CHCl₃)
- Bromoform (CHBr₃)
- Fluoroform (CHF₃)
Uniqueness of Iodoform: this compound is unique due to its distinctive odor and its historical use as an antiseptic. Unlike chloroform and bromoform, this compound is less commonly used today but remains significant in specific medical and industrial applications .
Properties
IUPAC Name |
iodoform | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHI3/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJPEAGHQZHRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHI3 | |
Record name | IODOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20526 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020743 | |
Record name | Iodoform | |
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Molecular Weight |
393.732 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodoform appears as bright yellow or yellow powder or crystals. Penetrating odor. Unctuous feel. Odor threshold 0.4 ppb. (NTP, 1992), Yellow to greenish-yellow powder or crystalline solid with a pungent, disagreeable odor. [antiseptic for external use]; [NIOSH], Yellow to greenish-yellow powder or crystalline solid with a pungent, disagreeable odor., Yellow to greenish-yellow powder or crystalline solid with a pungent, disagreeable odor. [antiseptic for external use] | |
Record name | IODOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20526 | |
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Record name | Iodoform | |
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Record name | IODOFORM | |
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Record name | Iodoform | |
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URL | https://www.cdc.gov/niosh/npg/npgd0343.html | |
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Boiling Point |
424 °F at 760 mmHg (Sublimes) (NTP, 1992), 218 °C, 424 °F (sublimes), 410 °F (Decomposes) | |
Record name | IODOFORM | |
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Record name | Iodoform | |
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Record name | Iodoform | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Slightly soluble, SOL IN ACETIC ACID, 13.6 g/100 ml ether @ 25 °C, 7.8 g/100 ml ethanol @ 25 °C, One gram dissolves in 60 ml cold alcohol, 16 ml boiling alcohol, 10 ml chloroform, 7.5 ml ether, 80 ml glycerol, 3 ml carbon disulfide, 34 ml olive oil; freely sol in benzene, acetone, slightly sol in petr ether., In water, 100 mg/l @ room temperature., 0.01% | |
Record name | IODOFORM | |
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Record name | Iodoform | |
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Record name | Iodoform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0343.html | |
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Density |
4.008 at 68 °F (NTP, 1992) - Denser than water; will sink, Specific Gravity: 4.008 g/cu cm @ 25 °C, 4.008, 4.01 | |
Record name | IODOFORM | |
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Record name | IODOFORM | |
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Record name | Iodoform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0343.html | |
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Vapor Density |
4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.6 (Air= 1), 4.1 | |
Record name | IODOFORM | |
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Record name | IODOFORM | |
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Record name | IODOFORM | |
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URL | https://www.osha.gov/chemicaldata/585 | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | Iodoform | |
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Mechanism of Action |
While the mechanism of action of iodoform remains unclear, it is proposed that iodoform releases iodine, which denatures bacterial proteins by oxidation of the free iodine. Iodoform may also play a role in chemical debridement for effective necrotic wound healing and tissue damage repair via collagen fibrinolysis; upon treatment in necrotic tissue, iodoform reduced the size of the macromolecules containing collagen I in wound surface proteins. In human gingival fibroblasts _in vitro_, high concentrations of iodoform was shown to decrease the viability of macrophages and epithelial cells and reduced the secretion of _P. gingivalis_-induced TNFα. P. gingivalis is an anaerobic bacteria present in anaerobic oral niches including periapical sites and periodontal pockets. | |
Record name | Iodoform | |
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Color/Form |
Yellow powder or crystals, YELLOW HEXAGONAL PRISMS OR NEEDLES FROM ACETONE | |
CAS No. |
75-47-8 | |
Record name | IODOFORM | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IODOFORM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | IODOFORM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/585 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methane, triiodo- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/PB6ACFC0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
248 °F (NTP, 1992), 119-122, 119 °C, Enthalpy of melting @ mp: 3.9 kcal/mole; enthalpy of sublimation @ 298 K: 16.7 kcal/mole; specific heat @ 400 K: 19.60 cal/K.mole, @ 600 K: 21.52 cal/K.mole, @ 800 K: 22.64 cal/K.mole, @ 1000 K: 23.38 cal/K.mole, 246 °F | |
Record name | IODOFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20526 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Iodoform | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13813 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IODOFORM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | IODOFORM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/585 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Iodoform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0343.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Iodoform?
A1: this compound, also known as Triiodomethane, has the molecular formula CHI3 and a molecular weight of 393.73 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While the provided research papers don't delve into detailed spectroscopic analyses, this compound's structure and properties have been extensively studied. Information on its NMR, IR, and mass spectra can be found in standard chemical databases.
Q3: How does this compound exert its antimicrobial effect?
A: While the exact mechanism is not fully elucidated in the provided research, this compound is known to release iodine, a potent antimicrobial agent. This release occurs upon contact with wound fluids or tissues, leading to the inhibition of bacterial growth. [, , ]
Q4: How does this compound impact the setting time of white Portland cement (WPC) in dental applications?
A: The addition of 20 wt% this compound to WPC has been shown to accelerate both the initial and final setting times. The initial setting time decreased from 150 to 121 minutes, while the final setting time reduced from 200 to 165 minutes. []
Q5: What is the impact of this compound on the hydration of WPC?
A: While this compound doesn't significantly hinder the overall hydration process or the formation of calcium silicate hydrate (C-S-H) gel in WPC, it does lead to a slight decrease in the mean silicate chain length of the C-S-H gel. []
Q6: Does this compound enhance the bioactivity of WPC in dental applications?
A: Both this compound-blended WPC and pure WPC demonstrate similar in vitro bioactivity, as evidenced by the formation of a hydroxyapatite layer on their surfaces upon exposure to simulated body fluid. []
Q7: Does this compound improve the antimicrobial properties of WPC?
A: this compound significantly enhances the inherent antimicrobial activity of WPC against common oral bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This enhancement is evident in the reduction of the minimum bactericidal concentration of the cement. []
Q8: What are the applications of this compound in root canal treatment?
A: this compound is a component of several root canal filling materials, particularly pastes used in pediatric dentistry. Its antimicrobial properties contribute to the elimination of infection within the root canal system. [, , , , , , ]
Q9: Is this compound toxic, and what are the potential side effects of its use?
A: While this compound possesses valuable antiseptic properties, its use can lead to toxicity under certain conditions. [, ] Prolonged exposure or use in individuals with impaired renal function can result in elevated blood iodine levels, potentially leading to neurological symptoms, including disturbances in consciousness. [, , ] Other reported side effects include headache, drowsiness, nausea, and rapid pulse. []
Q10: Are there any alternatives to this compound in dental applications?
A: Several alternatives to this compound-based root canal filling materials are available, including those based on calcium hydroxide, zinc oxide eugenol, and more recently, bioceramic materials. The choice of material depends on various factors such as the patient's age, type of tooth, and clinical presentation. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.